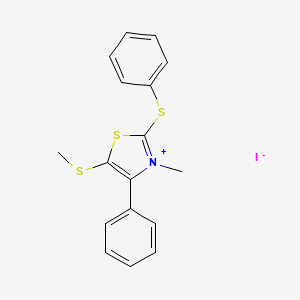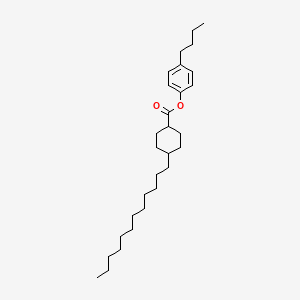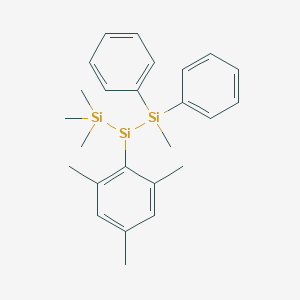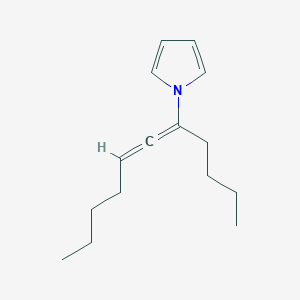![molecular formula C24H26O4 B14263030 1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) CAS No. 138329-36-9](/img/structure/B14263030.png)
1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) is an organic compound characterized by its unique structure, which includes two ethoxybenzene groups connected by a 2,5-dimethyl-1,4-phenylene bridge through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) typically involves the reaction of 2,5-dimethyl-1,4-dihydroxybenzene with 2-ethoxybenzene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. In materials science, its unique structure can impart specific properties to polymers or resins, such as increased stability or flexibility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-methoxybenzene)
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-propoxybenzene)
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-butoxybenzene)
Uniqueness
1,1’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene) is unique due to its specific ethoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications where specific chemical properties are required.
Eigenschaften
CAS-Nummer |
138329-36-9 |
|---|---|
Molekularformel |
C24H26O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1,4-bis(2-ethoxyphenoxy)-2,5-dimethylbenzene |
InChI |
InChI=1S/C24H26O4/c1-5-25-19-11-7-9-13-21(19)27-23-15-18(4)24(16-17(23)3)28-22-14-10-8-12-20(22)26-6-2/h7-16H,5-6H2,1-4H3 |
InChI-Schlüssel |
XDKDHLLZXCPGPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OC2=CC(=C(C=C2C)OC3=CC=CC=C3OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)




![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)

![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
